![molecular formula C20H14Cl2N2O B2487485 1-[(4-chlorobenzyl)oxy]-2-(2-chlorophenyl)-1H-1,3-benzimidazole CAS No. 338791-21-2](/img/structure/B2487485.png)
1-[(4-chlorobenzyl)oxy]-2-(2-chlorophenyl)-1H-1,3-benzimidazole
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Overview
Description
1-[(4-chlorobenzyl)oxy]-2-(2-chlorophenyl)-1H-1,3-benzimidazole, also known as 4-chlorobenzyloxy-2-chlorophenyl-1H-benzimidazole or CBZCBI, is a synthetic compound derived from benzimidazole, a heterocyclic aromatic organic compound. It is used in various scientific research applications, ranging from medicinal chemistry to biochemistry. CBZCBI is a useful tool for researchers due to its unique properties and its ability to interact with various biological systems. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
Scientific Research Applications
Antimicrobial Agent
The compound has been found to have promising broad-spectrum antibacterial activity against various bacteria such as Pseudomonas aeruginosa, Staphylococcus aureus, Bacillus subtilis and Proteus vulgaris . It has shown no cytotoxicity and hemolysis at 10 times the MIC concentration .
Drug Discovery
The compound is used in drug discovery for designing new pharmacophores with biological activity . The position of the chlorine atom in the hybrid critically determines the antibacterial activity .
Terahertz Time-Domain Spectroscopy
The compound has been researched using terahertz time-domain spectroscopy and density functional theory systematically . Even minor changes in the molecular configuration lead to major differences in its THz absorption .
Density Functional Theory
Density functional theory: has been used to confirm the validity of the results obtained from terahertz time-domain spectroscopy . The differences in the spectra originate from the different van der Waals forces and the different dihedral angles of the molecules within the crystal cell .
Biological and Pharmacological Activities
Due to the wide variety of biological and pharmacological activities of benzimidazole derivatives, the compound has been researched extensively .
Molecular Configuration Studies
The compound has been used in studies to understand the impact of minor changes in molecular configuration on THz absorption .
Mechanism of Action
Target of Action
Benzimidazole derivatives are known to have a broad spectrum of biological activities, including antimicrobial properties .
Mode of Action
Benzimidazole derivatives typically interact with their targets through various chemical reactions, such as free radical bromination, nucleophilic substitution, and oxidation .
Pharmacokinetics
The compound’s log kow (octanol-water partition coefficient), an indicator of its lipophilicity, is estimated to be 654 . This suggests that the compound may have good membrane permeability, which could influence its absorption and distribution in the body.
Result of Action
Benzimidazole derivatives are known for their broad spectrum of biological activities, suggesting that the compound could have multiple effects at the molecular and cellular level .
properties
IUPAC Name |
2-(2-chlorophenyl)-1-[(4-chlorophenyl)methoxy]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2N2O/c21-15-11-9-14(10-12-15)13-25-24-19-8-4-3-7-18(19)23-20(24)16-5-1-2-6-17(16)22/h1-12H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQKHNZAZHURJBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2OCC4=CC=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-chlorobenzyl)oxy]-2-(2-chlorophenyl)-1H-1,3-benzimidazole |
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